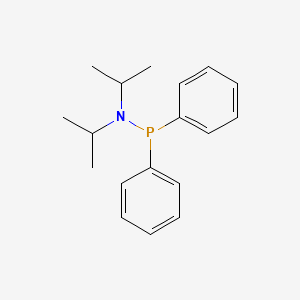![molecular formula C15H16N4O B11740374 2-[1-(Dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11740374.png)
2-[1-(Dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a propanedinitrile moiety, making it a subject of interest in various fields of scientific research.
准备方法
合成路线和反应条件
2-[1-(二甲氨基)-3-[(4-甲氧基苯基)氨基]丙-2-烯-1-亚基]丙二腈的合成通常涉及多步有机反应。一种常见的方法包括在受控条件下,将 4-甲氧基苯胺与二甲胺缩合,然后与丙二腈反应。反应通常在哌啶等催化剂的存在下进行,需要仔细控制温度以确保获得所需的产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
2-[1-(二甲氨基)-3-[(4-甲氧基苯基)氨基]丙-2-烯-1-亚基]丙二腈会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化,形成相应的氧化物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,生成胺或醇。
取代: 该化合物可以发生亲核取代反应,其中二甲氨基或甲氧基苯基被其他官能团取代。
常见试剂和条件
氧化: 高锰酸钾,过氧化氢;通常在水溶液或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;反应通常在无水条件下进行。
取代: 各种亲核试剂,如卤化物、胺或硫醇;反应通常需要碱或酸催化剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成氧化物或醌,而还原可能生成伯胺或仲胺。
科学研究应用
2-[1-(二甲氨基)-3-[(4-甲氧基苯基)氨基]丙-2-烯-1-亚基]丙二腈在科学研究中具有广泛的应用范围:
化学: 用作合成更复杂有机分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其独特的化学结构,探索其作为潜在治疗剂的可能性。
工业: 用于开发先进材料和化学传感器。
作用机制
2-[1-(二甲氨基)-3-[(4-甲氧基苯基)氨基]丙-2-烯-1-亚基]丙二腈的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,改变其活性并导致各种生物效应。确切的分子靶标和途径可能因具体应用和环境而异。
相似化合物的比较
类似化合物
3-(二甲氨基)-1-(4-甲氧基苯基)丙-2-烯-1-酮: 具有类似的结构特征,但不同之处在于没有丙二腈基团。
4-(((4-甲氧基苯基)氨基)甲基)-N,N-二甲基苯胺: 另一个相关的化合物,具有类似的官能团,但整体结构不同。
独特性
2-[1-(二甲氨基)-3-[(4-甲氧基苯基)氨基]丙-2-烯-1-亚基]丙二腈由于其官能团的组合而独一无二,这些官能团赋予其独特的化学和生物性质。这种独特性使其成为各种研究和工业应用的有价值的化合物。
属性
分子式 |
C15H16N4O |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
2-[1-(dimethylamino)-3-(4-methoxyanilino)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C15H16N4O/c1-19(2)15(12(10-16)11-17)8-9-18-13-4-6-14(20-3)7-5-13/h4-9,18H,1-3H3 |
InChI 键 |
BCZLHQHAGBBGJY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740298.png)

![3-cyclopropyl-1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11740317.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11740324.png)
![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11740331.png)
![2-[4-(3,3-Dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B11740339.png)
![[(2,3-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740345.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740353.png)
![1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11740362.png)
![1-(2,2-difluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740369.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11740370.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740390.png)
